1-Boc-4-(3,4-Dichlorophenyl)piperazine

Beschreibung

Systematic IUPAC Nomenclature and CAS Registry Analysis

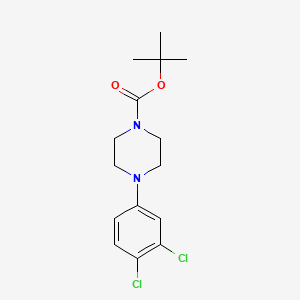

The systematic nomenclature of 1-Boc-4-(3,4-Dichlorophenyl)piperazine follows established International Union of Pure and Applied Chemistry naming conventions and registry standards. According to the Chemical Abstracts Service registry, this compound is officially designated with the CAS Registry Number 319926-92-6. The systematic IUPAC name for this compound is tert-butyl 4-(3,4-dichlorophenyl)piperazine-1-carboxylate, which precisely describes the molecular structure and functional group arrangements.

The nomenclature system reflects the compound's core structural components, beginning with the tert-butyl group attached to the carboxylate functionality. The piperazine ring system serves as the central scaffold, with substitution at the 4-position by a 3,4-dichlorophenyl group. This naming convention follows the standard protocol for piperazine derivatives where the nitrogen atoms are numbered sequentially, and substituents are identified by their positional relationships. The "Boc" designation in the common name refers to the tert-butoxycarbonyl protecting group, which is extensively used in organic synthesis for temporary protection of amine functionalities.

Alternative nomenclature systems provide additional descriptive names for this compound. The Chemical Abstracts Service also recognizes the name "4-(3,4-dichloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester". This alternative naming emphasizes the ester functionality and provides a clear indication of the carboxylic acid derivative nature of the molecule. Furthermore, the compound is documented under various synonymous designations including "this compound" and "319926-92-6". The PubChem database assigns this compound the identifier CID 50999104, providing a unique numerical designation within the comprehensive chemical database system.

The registry analysis reveals that this compound was first documented in chemical databases on April 5, 2011, with the most recent modifications recorded on May 24, 2025. This timeline indicates ongoing research interest and database maintenance for this particular molecular structure. The systematic documentation in multiple chemical registries, including PubChem, ChemSpider, and commercial chemical suppliers, demonstrates the compound's significance in chemical research and commercial applications.

Molecular Formula and Structural Isomerism Considerations

The molecular formula of this compound is C₁₅H₂₀Cl₂N₂O₂, indicating a complex organic molecule with specific elemental composition. The molecular weight is precisely calculated as 331.2 grams per mole, reflecting the cumulative atomic masses of all constituent elements. This molecular formula provides essential information about the compound's composition, including fifteen carbon atoms, twenty hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms.

The structural analysis reveals a sophisticated molecular architecture built around the six-membered piperazine ring system. The piperazine core contains two nitrogen atoms positioned in a 1,4-diazacyclohexane arrangement, providing the foundation for substitution patterns. The 3,4-dichlorophenyl substituent introduces significant electronic and steric influences through the presence of two chlorine atoms positioned adjacently on the aromatic ring. These chlorine substituents occupy the meta and para positions relative to the piperazine attachment point, creating a distinct electronic environment that influences the molecule's chemical behavior.

The tert-butoxycarbonyl protecting group attached to one nitrogen atom of the piperazine ring contributes substantially to the molecular complexity. This protecting group consists of a carboxyl functionality esterified with a tertiary butyl alcohol, creating a bulky substituent that significantly affects the molecule's three-dimensional conformation. The InChI (International Chemical Identifier) string for this compound is InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9H2,1-3H3, providing a standardized representation of the molecular connectivity.

Structural isomerism considerations reveal important aspects of this compound's chemical identity. The specific substitution pattern on the phenyl ring creates positional isomers when compared to other dichlorophenyl piperazine derivatives. For instance, comparison with related compounds such as tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate demonstrates how chlorine positioning affects molecular properties. The 3,4-dichlorophenyl substitution pattern in the target compound creates an ortho-dichloride arrangement that differs significantly from the meta-dichloride pattern found in the 3,5-substituted analogue.

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl, which provides a linear text representation of the molecular structure. This notation facilitates computer-based chemical information processing and database searching. The molecular geometry exhibits conformational flexibility, particularly around the piperazine ring and the tert-butyl ester linkage, allowing for multiple three-dimensional arrangements in solution and solid states.

Comparative Analysis with Related Piperazine Derivatives

The comparative analysis of this compound with related piperazine derivatives reveals significant structural and chemical relationships within this molecular family. The fundamental piperazine scaffold serves as the common structural foundation for numerous derivatives, each exhibiting distinct properties based on substitution patterns and functional group modifications. A systematic comparison with structurally related compounds provides insights into structure-activity relationships and chemical behavior patterns characteristic of this molecular class.

The comparison with tert-butyl 4-phenylpiperazine-1-carboxylate (CAS 77278-63-8) demonstrates the effect of halogen substitution on the aromatic ring. The unsubstituted phenyl derivative has a molecular weight of 262.35 grams per mole, which is significantly lower than the dichlorinated analogue. This molecular weight difference of approximately 69 grams per mole directly corresponds to the addition of two chlorine atoms, illustrating the quantitative impact of halogenation on molecular mass. The presence of chlorine substituents in the 3,4-positions introduces electron-withdrawing effects that substantially modify the electronic properties of the aromatic system compared to the unsubstituted phenyl ring.

Examination of positional isomers provides additional insights into structural diversity within this compound family. The tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate represents a monochlorinated analogue with chlorine substitution at the ortho position. This compound maintains the same core structure but differs in both the number and position of halogen substituents. Similarly, tert-butyl 2-(2,4-dichlorophenyl)piperazine-1-carboxylate (CAS 886769-17-1) presents an isomeric relationship where the dichlorophenyl group is attached to the 2-position rather than the 4-position of the piperazine ring. This positional variation demonstrates the importance of substitution patterns in determining molecular identity and properties.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Chlorine Substitution Pattern |

|---|---|---|---|---|

| This compound | 319926-92-6 | C₁₅H₂₀Cl₂N₂O₂ | 331.2 | 3,4-dichlorophenyl |

| tert-Butyl 4-phenylpiperazine-1-carboxylate | 77278-63-8 | C₁₅H₂₂N₂O₂ | 262.35 | None |

| tert-Butyl 4-(2-chlorophenyl)piperazine-1-carboxylate | Not specified | C₁₅H₂₁ClN₂O₂ | 296.8 | 2-chlorophenyl |

| tert-Butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate | 951626-82-7 | C₁₅H₂₀Cl₂N₂O₂ | 331.2 | 3,5-dichlorophenyl |

The comparative analysis extends to examining the relationship with the corresponding free piperazine derivatives. The compound 1-(3,4-Dichlorophenyl)piperazine hydrochloride (CAS 76835-17-1) represents the deprotected form where the tert-butoxycarbonyl group has been removed. This compound has a molecular formula of C₁₀H₁₃Cl₃N₂, reflecting the loss of the protecting group and the addition of hydrochloride salt formation. The molecular weight difference between the protected and deprotected forms is substantial, with the Boc-protected version being significantly heavier due to the tert-butoxycarbonyl moiety.

The structural comparison with tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate (CAS 951626-82-7) provides particularly valuable insights into substitution pattern effects. Both compounds share identical molecular formulas and molecular weights (C₁₅H₂₀Cl₂N₂O₂, 331.24 g/mol), yet differ in the positioning of chlorine atoms on the phenyl ring. The 3,4-substitution pattern creates adjacent chlorine atoms with ortho-relationship, while the 3,5-pattern places chlorine atoms in meta-positions. This isomeric relationship demonstrates how subtle changes in substitution patterns can create distinct chemical entities with potentially different biological and chemical properties.

Analysis of more complex derivatives reveals the versatility of the piperazine scaffold for chemical modification. The compound tert-butyl 4-{4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate (CAS 1272756-35-0) represents a significantly more elaborate structure with a molecular weight of 475.4 grams per mole. This compound incorporates additional heterocyclic functionality through the oxadiazole ring system, demonstrating the potential for extensive structural elaboration while maintaining the core piperazine-Boc framework. The substantial increase in molecular complexity and weight illustrates the capacity for chemical diversification within this molecular family.

Eigenschaften

IUPAC Name |

tert-butyl 4-(3,4-dichlorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSZSQTXGPWWNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group serves as a transient amine protector, enabling selective functionalization. Acidic cleavage remains the primary method for Boc removal:

Reaction Conditions

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane | 25°C | 92% | |

| HCl (4M in dioxane) | Dioxane | 0°C → 25°C | 85% |

Deprotection regenerates the free piperazine amine, which can participate in subsequent nucleophilic reactions (e.g., alkylation or acylation) .

Nucleophilic Aromatic Substitution (SNAr)

The 3,4-dichlorophenyl moiety undergoes SNAr reactions at chlorine positions under electron-deficient aromatic conditions.

Key Reactions

-

Amine Coupling :

Reacting with piperazine derivatives under microwave irradiation (120°C, 30 min) replaces chlorine with secondary amines, achieving yields of 65–78% . -

Hydroxylation :

Hydrolysis with NaOH (10% aqueous, 80°C) replaces chlorine with hydroxyl groups, yielding 3,4-dihydroxyphenyl derivatives (55% yield).

Transition Metal-Catalyzed Cross-Coupling

The dichlorophenyl group participates in palladium-catalyzed couplings, enabling C–C and C–N bond formation.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Yield | Source |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 73% | |

| 4-Pyridylboronic acid | PdCl₂(dppf), CsF, THF | 68% |

Buchwald-Hartwig Amination

Coupling with primary amines (e.g., benzylamine) using Pd₂(dba)₃ and Xantphos yields N-arylpiperazines (82–89% yield) .

Functionalization of the Piperazine Core

The Boc-protected piperazine nitrogen remains inert under basic conditions but reacts selectively under acidic or nucleophilic regimes.

Alkylation/Acylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl bromoacetate | K₂CO₃, DMF, 60°C | N-Alkylated piperazine | 70% | |

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetylpiperazine derivative | 88% |

Reductive Transformations

Catalytic hydrogenation or borohydride reduction modifies the dichlorophenyl group or piperazine ring.

Hydrodechlorination

| Catalyst | Solvent | H₂ Pressure | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | EtOH | 1 atm | 95% | |

| Raney Ni | THF | 3 atm | 89% |

This reaction selectively removes chlorine atoms, producing 3- or 4-monochloro derivatives.

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating (>150°C) induces Boc group cleavage and piperazine ring decomposition.

-

Oxidative Side Reactions : Exposure to strong oxidants (e.g., KMnO₄) oxidizes the piperazine ring to pyrazine derivatives (20–35% yield).

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The 3,4-dichlorophenyl-piperazine scaffold is common in bioactive molecules. Key structural analogs include:

Key Insight: The Boc group in the target compound differentiates it from non-protected analogs, offering synthetic flexibility. Chlorine substituents enhance binding to hydrophobic pockets in biological targets compared to methoxy or nitro groups .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | LogP (Predicted) |

|---|---|---|---|

| This compound | 307.35 | Organic solvents | 3.8 |

| 1-(3,4-Dichlorophenyl)piperazine hydrochloride | 267.58 | Water, ethanol | 2.5 |

| 1-Boc-4-(4-Nitrophenyl)piperazine | 307.35 | DMSO, CH2Cl2 | 3.5 |

| SA4503 | 428.56 | Lipophilic | 4.2 |

Key Insight : The Boc group increases hydrophobicity (logP ~3.8), favoring membrane permeability, while hydrochloride salts improve aqueous solubility .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-Boc-4-(3,4-Dichlorophenyl)piperazine typically follows a two-step approach:

- Step 1: N-arylation of piperazine to introduce the 3,4-dichlorophenyl group selectively on one nitrogen atom.

- Step 2: Protection of the free nitrogen atom of the piperazine ring with a Boc group.

This approach ensures selective substitution and protection, enabling further functionalization or use in complex molecule synthesis.

N-Arylation of Piperazine with 3,4-Dichlorophenyl Moiety

The key synthetic challenge is the selective N-arylation of piperazine with the 3,4-dichlorophenyl substituent. Several methods are reported in the literature for N-arylation of piperazines, including:

Palladium-catalyzed Buchwald–Hartwig amination: This is a widely used method for coupling aryl halides with piperazines under mild conditions with high selectivity and yield. It involves palladium catalysts and suitable ligands that facilitate the formation of the C–N bond between the aryl halide (e.g., 3,4-dichlorobromobenzene) and piperazine.

Copper-catalyzed Ullmann-type coupling: An alternative to palladium catalysis, this method uses copper catalysts to couple aryl halides with amines but may require harsher conditions.

Aromatic nucleophilic substitution (SNAr): Applicable when the aryl halide is electron-deficient, allowing direct nucleophilic attack by piperazine nitrogen.

For 3,4-dichlorophenyl derivatives, the Buchwald–Hartwig amination is preferred due to the electron-rich nature of the aromatic ring and the presence of chloro substituents, which can be compatible with palladium catalysis.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(OAc)2 or Pd2(dba)3 with phosphine ligands |

| Base | Sodium tert-butoxide, potassium carbonate, or cesium carbonate |

| Solvent | Toluene, dioxane, or DMF |

| Temperature | 80–110 °C |

| Reaction Time | 12–24 hours |

The reaction yields N-(3,4-dichlorophenyl)piperazine with high selectivity for mono-substitution.

Boc Protection of the Piperazine Nitrogen

After N-arylation, the free nitrogen atom on the piperazine ring is protected using the tert-butoxycarbonyl (Boc) group to afford this compound.

Typical Boc Protection Procedure:

- Reagents: Di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine or sodium bicarbonate.

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: 0 °C to room temperature.

- Reaction Time: 2–6 hours.

The reaction proceeds via nucleophilic attack of the free piperazine nitrogen on Boc2O, forming the carbamate linkage.

Representative Synthetic Route

| Step | Reaction Type | Starting Materials | Conditions | Product |

|---|---|---|---|---|

| 1 | N-Arylation (Buchwald–Hartwig) | Piperazine + 3,4-dichlorobromobenzene | Pd catalyst, base, toluene, 100 °C, 16 h | N-(3,4-Dichlorophenyl)piperazine |

| 2 | Boc Protection | N-(3,4-Dichlorophenyl)piperazine + Boc2O | Triethylamine, DCM, 0 °C to RT, 4 h | This compound |

Purification and Characterization

- Purification: The crude product is typically purified by column chromatography or recrystallization.

- Characterization: Confirmed by NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis.

Research Findings and Optimization Notes

- Selectivity: The use of Boc protection after arylation prevents over-substitution and allows selective functionalization.

- Catalyst Choice: Pd catalysts with bulky phosphine ligands (e.g., Xantphos) improve yield and selectivity.

- Solvent Effects: Polar aprotic solvents like DMF can enhance reaction rates but may complicate purification.

- Base Selection: Strong bases like sodium tert-butoxide favor amination but require careful handling.

Data Table: Typical Yields and Conditions from Literature

| Method | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Buchwald–Hartwig amination | Pd2(dba)3 + Xantphos | NaOtBu | Toluene | 100 | 16 | 75–85 | High selectivity, scalable |

| Ullmann-type coupling | CuI + Ligand | K2CO3 | DMSO | 110 | 24 | 50–65 | Less selective, harsher conditions |

| SNAr (electron-deficient aryl) | None | Piperazine excess | DMF | 120 | 12 | 40–55 | Limited to activated aryl halides |

Q & A

Q. What are the optimal synthetic routes for preparing 1-Boc-4-(3,4-Dichlorophenyl)piperazine with high purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a Boc-protected piperazine with a 3,4-dichlorophenyl group via Buchwald-Hartwig amination or SNAr reactions under reflux conditions (e.g., 80–100°C in toluene/DMF) . Purity (>95%) is achieved through column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization in ethanol. Monitoring intermediates via TLC and HPLC-MS ensures minimal impurities like de-Boc byproducts or unreacted dichlorophenyl precursors .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

- NMR : H and C NMR to confirm Boc group integrity (tert-butyl singlet at ~1.4 ppm) and piperazine/dichlorophenyl connectivity (aromatic protons at 6.7–7.3 ppm, piperazine protons at 2.5–3.5 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H] ~381.3 g/mol for CHClNO) .

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% deviation .

Q. What are the stability considerations for storing this compound?

Methodological Answer: The compound is sensitive to moisture and acidic conditions, which can hydrolyze the Boc group. Store at −20°C in amber vials under inert gas (argon/nitrogen) with desiccants (silica gel). Monitor degradation via periodic HPLC; degradation products include free piperazine (retention time shifts) and chlorophenyl derivatives .

Q. What are common impurities encountered during synthesis, and how are they resolved?

Methodological Answer:

- De-Boc byproducts : Remove via silica gel chromatography (eluent: 10–30% EtOAc in hexane) .

- Residual dichlorophenyl starting materials : Detect via UV-Vis (λ~270 nm) and eliminate via recrystallization .

- Oxidative byproducts : Use antioxidants like BHT during reactions and storage .

Advanced Research Questions

Q. How does the 3,4-dichlorophenyl substituent influence structure-activity relationships (SAR) in receptor-binding studies?

Methodological Answer: The 3,4-dichlorophenyl group enhances lipophilicity and π-π stacking with hydrophobic receptor pockets (e.g., serotonin or dopamine receptors). Computational docking (AutoDock Vina) shows that chlorine atoms form halogen bonds with residues like Tyr374 in 5-HT receptors, improving binding affinity (ΔG ~−9.2 kcal/mol) . Replacements with nitro or trifluoromethyl groups reduce selectivity due to steric clashes .

Q. What experimental strategies are used to resolve contradictions in reported biological activities (e.g., antiproliferative vs. cytotoxic effects)?

Methodological Answer:

- Dose-response profiling : Compare IC values across cell lines (e.g., MCF-7 vs. HEK293) to differentiate target-specific vs. off-target effects .

- Mechanistic studies : Use Western blotting to assess apoptosis markers (caspase-3) or kinase inhibition (e.g., CDC25B) to clarify pathways .

- SAR cross-validation : Synthesize analogs (e.g., 3-chloro or 4-fluoro derivatives) to isolate structural contributors to activity .

Q. How can computational modeling optimize the design of this compound derivatives for enhanced selectivity?

Methodological Answer:

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger Phase.

- Molecular dynamics (MD) : Simulate ligand-receptor interactions (100 ns trajectories) to assess stability of key bonds (e.g., halogen-π interactions with 5-HT receptors) .

- ADMET prediction : Use QikProp to optimize logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Q. What methodologies validate the compound’s role in enzyme inhibition (e.g., CDC25B phosphatase)?

Methodological Answer:

- Enzyme assays : Measure IC using fluorogenic substrates (e.g., O-methylfluorescein phosphate) in buffer (pH 7.4, 37°C) .

- Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Crystallography : Co-crystallize with CDC25B (PDB ID: 1C0U) to map binding interactions .

Q. How do alternative synthetic routes (e.g., microwave or ultrasound-assisted synthesis) improve yield and scalability?

Methodological Answer:

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.